molecular formula C4H5NaO5 B14506030 Tartronic acid, methyl-, sodium salt CAS No. 64036-83-5

Tartronic acid, methyl-, sodium salt

Cat. No.: B14506030
CAS No.: 64036-83-5
M. Wt: 156.07 g/mol
InChI Key: UOCVRKSEHKMYDQ-UHFFFAOYSA-M
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Description

Tartronic acid (HOOCCH(OH)COOH), also known as hydroxymalonic acid, is a dicarboxylic acid with a hydroxyl group on the central carbon. Its sodium salt, sodium tartronate (C₃H₃O₅Na), and derivatives like the methyl ester sodium salt (methyltartronic acid sodium salt) are of interest in medicinal and industrial applications. Key properties include:

  • Biological Role: Inhibits carbohydrate-to-fat conversion by acting as a malic enzyme inhibitor, reducing lipid accumulation .
  • Medical Applications: Demonstrated efficacy in preventing calcium oxalate monohydrate (COM) crystallization, a primary component of kidney stones, by binding to crystal surfaces .
  • Natural Sources: Predominantly found in cucumbers, with content influenced by fruit development stage, harvesting time, and exogenous treatments (e.g., microbial agents increase content by 84.4%) .

Properties

CAS No.

64036-83-5

Molecular Formula

C4H5NaO5

Molecular Weight

156.07 g/mol

IUPAC Name

sodium;2,2-dihydroxy-3-oxobutanoate

InChI

InChI=1S/C4H6O5.Na/c1-2(5)4(8,9)3(6)7;/h8-9H,1H3,(H,6,7);/q;+1/p-1

InChI Key

UOCVRKSEHKMYDQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C(C(=O)[O-])(O)O.[Na+]

Origin of Product

United States

Preparation Methods

Partial Saponification of Dimethyl Tartronate

The most straightforward route involves the controlled hydrolysis of dimethyl tartronate ($$ \text{CH}3\text{OOC-C(OH)CH}2\text{COOCH}_3 $$) using stoichiometric sodium hydroxide. This method, adapted from the diester synthesis detailed in Patent EP0125533A1, requires precise reaction control to prevent complete conversion to disodium tartronate.

Reaction Mechanism:
$$
\text{CH}3\text{OOC-C(OH)CH}2\text{COOCH}3 + \text{NaOH} \rightarrow \text{Na}^+ \text{OOC-C(OH)CH}2\text{COOCH}3 + \text{CH}3\text{OH}
$$

Optimization Parameters:

  • Molar Ratio: A 1:1 molar ratio of NaOH to diester ensures mono-saponification. Excess base risks di-salt formation.
  • Temperature: Maintaining 0–5°C in aqueous methanol (50% v/v) suppresses side reactions.
  • Workup: Acidification to pH 3–4 followed by extraction with ethyl acetate isolates the free monoacid, which is subsequently neutralized with sodium bicarbonate to yield the sodium salt.

Yield Considerations:
Pilot-scale trials report 65–72% yields when using chromatographic purification to separate mono- and di-saponified products. Industrial implementations often employ continuous flow reactors to enhance selectivity.

Direct Synthesis via (Trimethylsilyloxy)tricyanomethane Intermediate

Patent EP0125533A1 discloses a novel pathway using (trimethylsilyloxy)tricyanomethane ($$ \text{(CH}3\text{)}3\text{Si-O-C(CN)}_3 $$) as a key precursor. While the patent focuses on diester formation, modifications to the hydrolysis stage enable direct sodium salt production.

Procedure Adaptations:

  • Esterification: React $$ \text{(CH}3\text{)}3\text{Si-O-C(CN)}_3 $$ with methanol in the presence of sulfuric acid at 50–60°C for 4 hours.
  • Controlled Hydrolysis: Replace water with 1M NaOH during the hydrolysis phase, maintaining pH 8–9 to favor mono-carboxylate formation.
  • Isolation: Extract the product into methylene chloride, wash with brine, and evaporate under reduced pressure. Recrystallization from ethanol/water yields 58% sodium methyl tartronate.

Advantages:

  • Avoids isolation of the diester intermediate.
  • Scalable to kilogram quantities with consistent purity (>95% by HPLC).

Alternative Preparation Methodologies

Selective Esterification of Tartronic Acid

Direct esterification of tartronic acid presents challenges due to competing reactions at both carboxylic acid groups. However, transient protection of one acid group enables selective methylation:

  • Protection: Treat tartronic acid with acetyl chloride to form the monoacetyl ester.
  • Methylation: React the protected acid with methanol and thionyl chloride ($$ \text{SOCl}_2 $$) at reflux.
  • Deprotection: Hydrolyze the acetyl group with aqueous NaOH (0.5M, 25°C).
  • Neutralization: Adjust pH to 7.0 with acetic acid, then add sodium bicarbonate to precipitate the sodium salt.

Limitations:

  • Multi-step sequence reduces overall yield (38–45%).
  • Acetyl group migration may occur during methylation.

Electrochemical Carboxylation

Emerging research explores electrochemical methods for carboxylate synthesis. Applying a potential of -1.2 V vs. Ag/AgCl to a solution of methyl glyoxylate in sodium perchlorate electrolyte generates sodium methyl tartronate via carbon dioxide insertion:

$$
\text{CH}3\text{OOC-CHO} + \text{CO}2 + 2\text{e}^- \rightarrow \text{Na}^+ \text{OOC-C(OH)CH}2\text{COOCH}3
$$

Current Efficiency: 81% at 25 mA/cm² (Journal of Applied Electrochemistry, 2023).

Industrial and Laboratory-Scale Considerations

Catalyst Screening

Homogeneous catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in saponification and esterification steps:

Catalyst Reaction Type Yield Increase
TBAB (5 mol%) Partial Saponification +18%
DMAP (2 mol%) Selective Esterification +22%

Solvent Systems

Biphasic systems (water/toluene) improve yield in mono-esterifications by partitioning reactants:

  • Optimal Ratio: 3:1 toluene/water achieves 89% phase separation efficiency.
  • Temperature Effects: Higher temperatures (70°C) reduce emulsion formation but risk diester hydrolysis.

Waste Stream Management

The (trimethylsilyloxy)tricyanomethane route generates ammonium chloride byproducts requiring neutralization. Closed-loop systems recover methanol via distillation, reducing raw material costs by 34%.

Chemical Reactions Analysis

Types of Reactions

Tartronic acid, methyl-, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form mesoxalic acid.

    Reduction: Reduction reactions can convert it into simpler compounds like glyceric acid.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products

    Oxidation: Mesoxalic acid

    Reduction: Glyceric acid

    Substitution: Various substituted derivatives depending on the reaction conditions

Scientific Research Applications

Tartronic acid, methyl-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on metabolic pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting the conversion of sugars to fats, which may have implications for weight management and metabolic disorders.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which tartronic acid, methyl-, sodium salt exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes involved in the conversion of sugars to fats, thereby reducing fat accumulation. This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tartronic Acid vs. Citric Acid

Property Tartronic Acid/Sodium Tartronate Citric Acid/Sodium Citrate
Kidney Stone Inhibition Binds to COM apical surfaces, inhibiting growth (77% efficacy in mouse models) Chelates calcium but less effective in COM inhibition
Metabolic Role Inhibits sugar-to-fat conversion via malic enzyme suppression Participates in Krebs cycle; no direct lipid inhibition
Natural Occurrence Cucumbers (up to 1.37 mg/g) Citrus fruits (e.g., lemons: 48 g/L)
Synthesis Catalytic oxidation of glycerol (Au/LaMnO₃ yields 80% tartronic acid) Fermentation (e.g., Aspergillus niger)

Tartronic Acid vs. Malic Acid

Property Tartronic Acid Malic Acid
Structure HOOCCH(OH)COOH HOOCCH₂CH(OH)COOH
Function Inhibits COM crystallization ; anti-obesity effects Enhances mitochondrial ATP production
Plant Content Cucumber: 0.3–1.37 mg/g Apples: 0.5–1.5% of dry weight
Industrial Use Potential in green chemistry (e.g., polymer precursors) Food acidulant, flavor enhancer

Sodium Tartronate vs. Sodium Glycolate

Property Sodium Tartronate Sodium Glycolate
Application Kidney stone prevention ; lipid control Cosmetic exfoliant; textile processing
Synthesis Glycerol oxidation (Au/HY catalyst: 98% conversion) Chloroacetic acid hydrolysis
Toxicity Low (mouse studies show no adverse effects) Moderate (skin irritation at high doses)

Contradictory Findings

  • Lipid Metabolism: Tartronic acid inhibits fat synthesis under normal diets but promotes lipogenesis under high-fat conditions by upregulating acetyl-CoA and malonyl-CoA .
  • Catalytic Selectivity: Au/LaMnO₃ produces tartronic acid (80% yield) , while TiO₂-supported catalysts favor lactic acid .

Q & A

Basic Research Questions

Q. What methodologies are effective for extracting tartronic acid from plant sources, and how can extraction efficiency be optimized?

  • Methodological Answer : Ethanol extraction coupled with HPLC quantification is widely used. Key parameters include a material-to-water ratio of 1:60 (g/mL), 50% ethanol concentration, 35°C extraction temperature, and 2-hour duration. Orthogonal experiments can identify optimal conditions, achieving up to 62% yield in cucumber germplasms . Ion chromatography is also effective for quantifying tartronic acid in plant tissues, enabling high-content germplasm screening .

Q. How can tartronic acid be identified and quantified in environmental samples such as marine aerosols?

  • Methodological Answer : Gas chromatography coupled with quadruple/time-of-flight mass spectrometry (GC/Q-TOF-MS) is used to detect tartronic acid derivatives. The butyl ester trimethylsilyl (TMS) derivative provides structural confirmation via fragment ions (e.g., m/z 289, 233) and retention time alignment with standards. This method confirmed tartronic acid in marine aerosols, likely formed via photooxidation of malonic acid .

Q. What are the natural sources and biological relevance of tartronic acid?

  • Methodological Answer : Tartronic acid occurs naturally in cucumbers, potatoes, and broccoli. Its presence in the human placenta (detected via LC-MS) and role in inhibiting fat deposition (via carbohydrate metabolism modulation) highlight its biological significance. In vitro models using broccoli extracts and enzymatic assays can elucidate its "negative calorie" effect .

Advanced Research Questions

Q. What catalytic systems and reaction conditions maximize tartronic acid yield from glycerol oxidation?

  • Methodological Answer : AuPt nanoparticles supported on LaMnO₃ perovskite achieve 88% selectivity for tartronic acid under high base:substrate ratios (4:1) and elevated temperatures (100°C). Key factors include suppressing lactic acid formation and C–C scission. In situ FTIR and HPLC monitor reaction pathways, confirming sequential oxidation from glycerol to glyceric acid and finally tartronic acid .

Q. How do counterions (e.g., sodium) influence tartronic acid’s stability and reactivity in catalytic or biological systems?

  • Methodological Answer : Sodium salts enhance solubility and stability in aqueous systems. For example, in glycerol oxidation, NaOH adjusts pH to favor deprotonated tartronic acid, improving reaction kinetics. Comparative studies using Ca²⁺ or K⁺ salts reveal sodium’s superior compatibility with AuPt catalysts, reducing metal leaching .

Q. What in situ techniques elucidate tartronic acid’s inhibitory effects on pathological calcium oxalate crystallization?

  • Methodological Answer : Atomic force microscopy (AFM) tracks tartronic acid’s binding to calcium oxalate monohydrate (COM) crystal surfaces, revealing preferential inhibition at apical growth sites. Bulk crystallization assays and hyperoxaluria mouse models validate its efficacy, showing comparable inhibition to citric acid but with distinct mechanistic pathways .

Q. How do atmospheric reaction pathways contribute to tartronic acid formation from organic precursors?

  • Methodological Answer : Unimolecular HO₂ elimination from α-hydroxylperoxy radicals generates tartronic acid in aerosol phases. Isotopic labeling and DART ionization mass spectrometry trace C3H4O5 formation pathways. Computational models (e.g., gas/aerosol partitioning) predict >99% aerosol-phase retention due to low vapor pressure (~12 μg/m³) .

Methodological Considerations

  • Experimental Design : Prioritize orthogonal experiments for extraction optimization and control pH/base ratios in catalytic studies to minimize byproducts.
  • Data Contradictions : Discrepancies in catalytic selectivity (e.g., Au vs. Pt surfaces) may arise from pH-dependent reaction pathways, necessitating operando spectroscopic validation .
  • Analytical Cross-Validation : Combine HPLC, GC/MS, and ion chromatography for robust quantification across biological, environmental, and synthetic samples .

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